molecular formula C13H11FO B6370880 5-(2-Fluorophenyl)-2-methylphenol CAS No. 1261945-39-4

5-(2-Fluorophenyl)-2-methylphenol

Cat. No.: B6370880
CAS No.: 1261945-39-4
M. Wt: 202.22 g/mol
InChI Key: DZALCDQGFVFDBZ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It features a fluorine atom attached to the phenyl ring and a methyl group attached to the phenol ring

Properties

IUPAC Name

5-(2-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZALCDQGFVFDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683684
Record name 2'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-39-4
Record name 2'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2-methylphenol can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with methylmagnesium bromide to form 2-fluoro-2-methylbenzyl alcohol. This intermediate is then oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. For example, the reaction of 2-fluorobenzaldehyde with methylmagnesium bromide can be carried out in a high-pressure autoclave with platinum and carbon catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Fluorophenyl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2-methylphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a methyl group on the phenol ring makes it a valuable compound for various research and industrial applications .

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